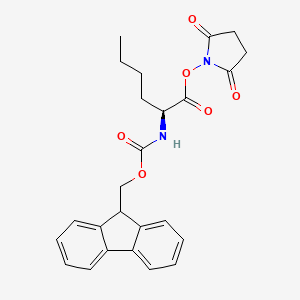

Éster de N-hidroxisuccinimida de Fmoc-L-norleucina

Descripción general

Descripción

Fmoc-L-norleucine n-hydroxysuccinimide ester (Fmoc-L-norleu-NHS) is an organic compound widely used in the laboratory for a variety of applications. It is a derivative of norleucine, an amino acid, and is produced by the reaction of norleucine with the reagent N-hydroxysuccinimide (NHS). Fmoc-L-norleu-NHS is a versatile reagent with a wide range of uses in the lab, from synthesis of peptides to protein conjugation.

Aplicaciones Científicas De Investigación

Preparación de Derivados N-(9-Fluorenilmetoxocarbonil)

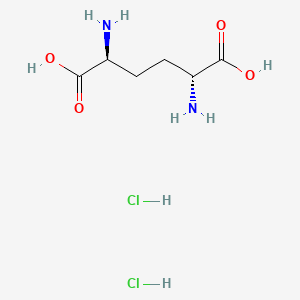

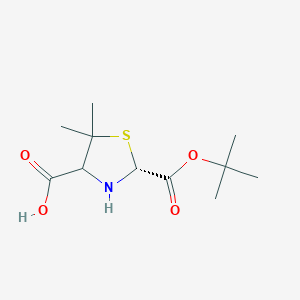

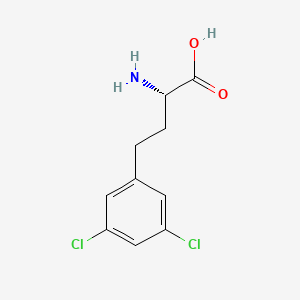

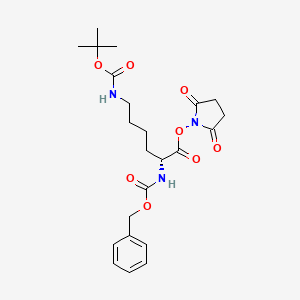

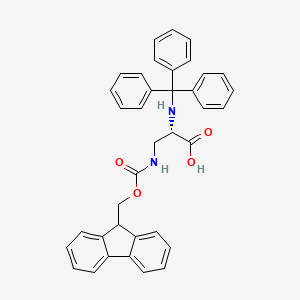

El éster de N-hidroxisuccinimida de Fmoc-L-norleucina es un reactivo eficaz para la preparación selectiva de derivados N-(9-fluorenilmetoxocarbonil) de hidroxiaminoácidos {svg_1}. Esta aplicación es particularmente útil en reacciones de alto rendimiento {svg_2}.

Síntesis de Glicopéptidos

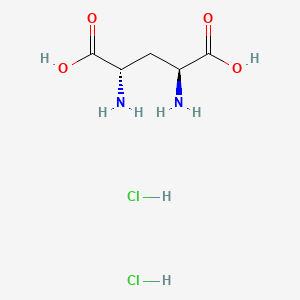

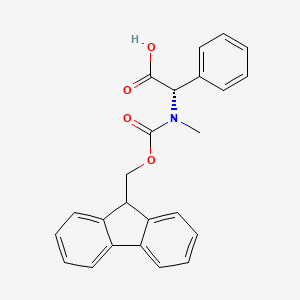

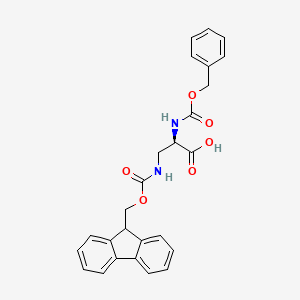

Este compuesto se ha utilizado en la síntesis de glicopéptidos {svg_3}. Los glicopéptidos son péptidos que contienen porciones de carbohidratos (glicanos) unidos covalentemente a las cadenas laterales de los residuos de aminoácidos que constituyen el péptido {svg_4}.

Síntesis de Péptidos en Fase Sólida (SPPS)

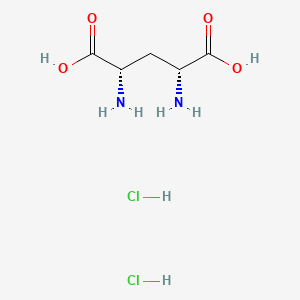

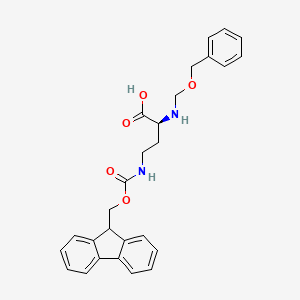

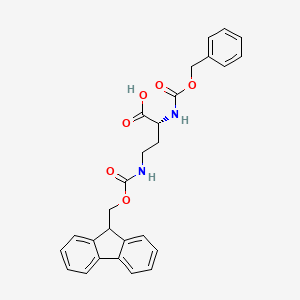

Con la creciente popularidad de la síntesis de péptidos en fase sólida (SPPS) utilizando la estrategia Fmoc, el éster de N-hidroxisuccinimida de Fmoc-L-norleucina es una herramienta útil en estudios de relación estructura-actividad (SAR) {svg_5}.

Derivatización de Aminoácidos

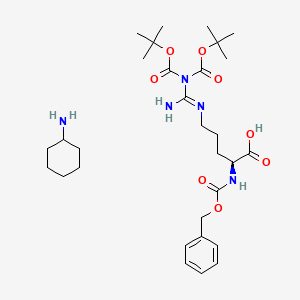

Por lo general, los aminoácidos protegidos con Boc (cadena principal) son los que se utilizan para la síntesis de esos aminoácidos modificados, pero esta estrategia enfrenta varios inconvenientes {svg_6}. El éster de N-hidroxisuccinimida de Fmoc-L-norleucina puede utilizarse para superar estos desafíos {svg_7}.

Hidrólisis de Ésteres

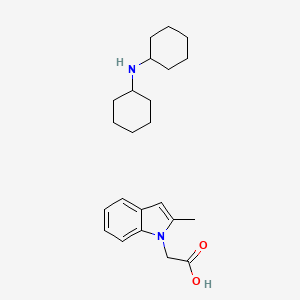

El éster de N-hidroxisuccinimida de Fmoc-L-norleucina se puede utilizar en la hidrólisis de ésteres {svg_8}. Se sugiere que la reactividad del cloruro de catión y la solubilidad del hidróxido de catión son importantes para la preservación de Fmoc y la hidrólisis de ésteres {svg_9}.

Química Verde

La reacción optimizada mejoró el hidróxido de trimetilestaño ya conocido, ya que produjo mejores rendimientos con productos químicos más ecológicos y económicos y un gasto energético menos extenso {svg_10}. Esto destaca el papel del éster de N-hidroxisuccinimida de Fmoc-L-norleucina en la promoción de la química verde {svg_11}.

Mecanismo De Acción

Target of Action

Fmoc-L-norleucine N-hydroxysuccinimide ester is primarily used in the field of proteomics research . Its main targets are the hydroxy-amino acids in proteins . The compound is used to selectively prepare N-(9-fluorenylmethoxycarbonyl) derivatives of these amino acids .

Mode of Action

The compound works by reacting with the hydroxy-amino acids to form N-(9-fluorenylmethoxycarbonyl) derivatives . This reaction is facilitated by the N-hydroxysuccinimide ester group in the compound, which acts as a good leaving group, making the compound highly reactive towards nucleophiles such as the amino group in amino acids .

Biochemical Pathways

The primary biochemical pathway affected by this compound is protein synthesis. Specifically, it is used in the synthesis of glycopeptides . By reacting with the hydroxy-amino acids in proteins, it allows for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of these amino acids, which are key intermediates in the synthesis of glycopeptides .

Pharmacokinetics

The compound is stable at temperatures between 0-8°C , which helps maintain its reactivity and ensures its effectiveness in the preparation of N-(9-fluorenylmethoxycarbonyl) derivatives.

Result of Action

The result of the compound’s action is the formation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . These derivatives are key intermediates in the synthesis of glycopeptides . Thus, the compound plays a crucial role in proteomics research, particularly in the study and synthesis of glycoproteins.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O6/c1-2-3-12-21(24(30)33-27-22(28)13-14-23(27)29)26-25(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,26,31)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZUSHCSKUMSHO-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.